4-Heptyl-2,6-dimethylphenol
Description
4-Heptyl-2,6-dimethylphenol is a phenolic compound featuring a heptyl chain at the para position (C4) and methyl groups at the ortho positions (C2 and C6). These substituents—ranging from halogens (Br, I, Cl), amino groups, and aromatic moieties to alkyl chains—significantly influence the compounds' physicochemical properties, reactivity, and applications. This article compares these analogs, focusing on their synthesis, physical properties, chemical behavior, and industrial or research uses.
Properties
CAS No. |
10138-19-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-heptyl-2,6-dimethylphenol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
ODXLPNFLMWDVLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
Other CAS No. |
10138-19-9 |
Synonyms |
4-Heptyl-2,6-dimethylphenol |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2,6-dimethylphenol
4-Iodo-2,6-dimethylphenol
- Molecular Formula : C₈H₉IO
- Molecular Weight : 248.06 g/mol
- Synthesis: Prepared via Suzuki coupling of 4-iodo-2,6-dimethylphenol with boronic acids .
- Applications: Derivatization agent for detecting chlorine dioxide and hypochlorite in water, forming 4-iodo-2,6-dimethylphenol proportional to ClO₂ concentration . Detection limit: 0.011 mg/L for ClO₂ .
4-Chloro-2,6-dimethylphenol
- Molecular Formula : C₈H₉ClO
- CAS : 1123-63-3
- Applications : Intermediate in detecting hypochlorous acid (HOCl) via derivatization reactions .
Amino-Substituted Derivatives
4-Amino-2,6-dimethylphenol (4-DMAP)
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Applications :
- Safety : Requires careful handling due to reactivity in organic synthesis.
3-Amino-2,6-dimethylphenol
- Toxicokinetics :
Aromatic and Alkyl-Substituted Derivatives
4-Benzhydryl-2,6-dimethylphenol
- Molecular Formula : C₂₁H₂₀O
- Molecular Weight : 288.38 g/mol
- Structure : Features a diphenylmethyl group at C4.
- Applications: Potential intermediate in pharmaceutical synthesis (e.g., etravirine analogs) .
4-(Dimethylamino)methyl-2,6-diisopropylphenol
- Molecular Formula: C₁₆H₂₅NO
- CAS : 4918-95-0
- Properties : Enhanced steric bulk due to isopropyl groups; used in catalysis and medicinal chemistry .
Parent Compound: 2,6-Dimethylphenol
- Uptake Behavior : Exhibits temperature-independent uptake coefficients (γ = 1.3–2.0 × 10⁻⁵) in aqueous environments .
- Reactivity: Forms derivatives like 4-nitro-2,6-dimethylphenol upon reaction with nitrogen .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Halogens (Br, I, Cl): Enhance electrophilic reactivity, making these compounds suitable for derivatization in analytical chemistry . Amino Groups: Introduce hydrogen-bonding capacity and enzyme-inhibiting properties . Alkyl/Aromatic Chains: Increase hydrophobicity and steric bulk, influencing membrane permeability and catalytic activity .
- Synthetic Flexibility : Suzuki coupling, Schiemann reactions, and nitration enable diverse functionalization at C4 .
- Safety Considerations: Halogenated derivatives require careful handling due to irritant properties , while amino derivatives demand scrutiny for metabolic pathways .
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